
Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate is a complex organic molecule featuring multiple functional groups, including ethyl, benzyloxy, carbonyl, amino, and thiol functionalities. This compound can be employed in various fields such as synthetic organic chemistry, medicinal chemistry, and biochemical research due to its structural complexity and versatile reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate typically involves several key steps:
Protection of Amino Group: : The amino group is protected using a benzyloxycarbonyl (Cbz) protecting group. This step ensures that the amino group does not react during subsequent reactions.
Esterification: : The carboxyl group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Thiol Addition: : A thiol group is added to the protected amino acid via nucleophilic substitution or addition reactions.
Coupling Reaction: : The final step involves coupling the protected amino acid with the desired side chain through peptide bond formation under suitable conditions.
Industrial Production Methods
Industrial synthesis of this compound may involve more streamlined and scalable approaches:
Optimization of Reaction Conditions: : Employing high-yield catalysts and optimized temperature and pressure conditions to ensure maximum efficiency and minimal waste.
Continuous Flow Synthesis: : Utilizing continuous flow reactors for better control over reaction conditions and scalability.
Automated Synthesis: : Implementing automated synthesizers to reduce manual intervention and increase reproducibility.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The thiol group can undergo oxidation to form disulfides or sulfoxides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: : The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The benzyloxycarbonyl (Cbz) group can be removed (deprotected) using palladium-catalyzed hydrogenation or acidic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), iodine (I₂).
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: : Palladium on carbon (Pd/C), trifluoroacetic acid (TFA).
Major Products Formed
Oxidation: : Formation of disulfides or sulfoxides.
Reduction: : Formation of alcohols.
Substitution: : Formation of the free amino group upon deprotection.
科学研究应用
Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate finds applications in:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: : Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: : Investigated for potential therapeutic applications, particularly in the design of enzyme inhibitors and prodrugs.
Industry: : Utilized in the production of pharmaceuticals and fine chemicals due to its reactive functionalities.
作用机制
Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate exerts its effects through several mechanisms:
Molecular Targets: : It can interact with enzymes and proteins, modifying their activity or inhibiting their function.
Pathways Involved: : By acting as a substrate or inhibitor, it can modulate biochemical pathways such as signal transduction, metabolism, and cellular regulation.
相似化合物的比较
Similar Compounds
Ethyl N-((benzyloxy)carbonyl)glycinate: : A simpler analog with a glycine residue.
Ethyl N-((benzyloxy)carbonyl)-S-(methylthio)cysteinate: : Features a methylthio group instead of the more complex side chain.
Ethyl N-((benzyloxy)carbonyl)-L-phenylalaninate: : Contains a phenylalanine residue.
Highlighting Uniqueness
What sets Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate apart is its elaborate structure with multiple functional groups, which provides a higher degree of chemical versatility and potential for diverse applications in synthetic and medicinal chemistry.
属性
分子式 |
C28H36N2O8S2 |
|---|---|
分子量 |
592.7 g/mol |
IUPAC 名称 |
ethyl (2S)-4-[[4-ethoxy-4-oxo-3-(phenylmethoxycarbonylamino)butyl]disulfanyl]-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C28H36N2O8S2/c1-3-35-25(31)23(29-27(33)37-19-21-11-7-5-8-12-21)15-17-39-40-18-16-24(26(32)36-4-2)30-28(34)38-20-22-13-9-6-10-14-22/h5-14,23-24H,3-4,15-20H2,1-2H3,(H,29,33)(H,30,34)/t23-,24?/m0/s1 |
InChI 键 |
DMFDYJLYAZPJDN-UXMRNZNESA-N |
手性 SMILES |
CCOC(=O)[C@H](CCSSCCC(C(=O)OCC)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)C(CCSSCCC(C(=O)OCC)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



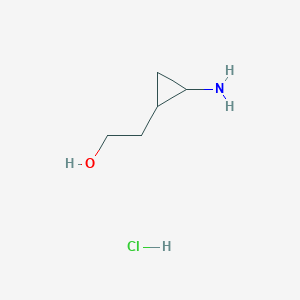

![4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline](/img/structure/B15201167.png)

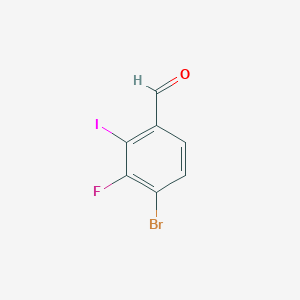
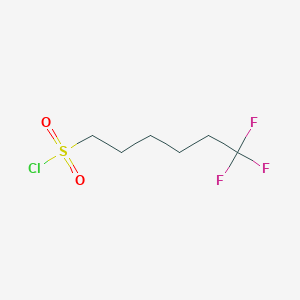
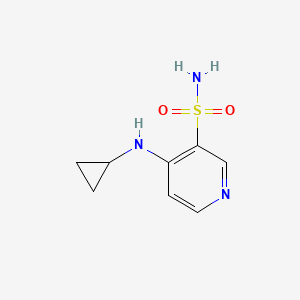

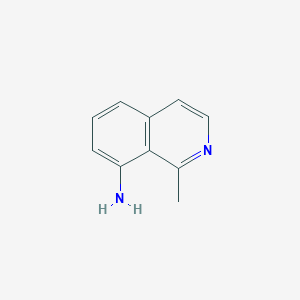
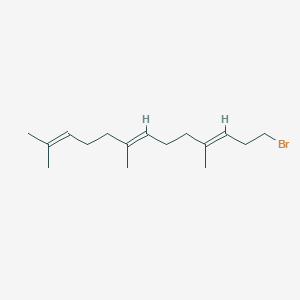
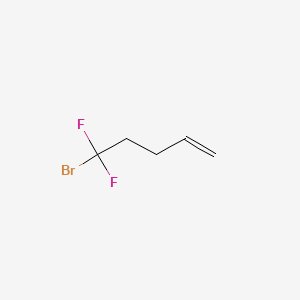
![12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B15201218.png)
![8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15201222.png)
